molecular formula C21H24N6O2 B7563853 N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide

Cat. No. B7563853
M. Wt: 392.5 g/mol
InChI Key: PNESYRAQIXJEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide inhibits the growth of cancer cells, reduces inflammation, and improves cognitive function. In vivo studies have shown that N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide reduces tumor growth, reduces inflammation, and improves cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to inhibit multiple signaling pathways involved in cell growth and inflammation. One limitation of using N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in more detail to better understand how it inhibits cell growth and inflammation. Additionally, future research could focus on developing more soluble derivatives of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide to improve its in vivo efficacy.

Synthesis Methods

The synthesis of N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide involves a multistep process that begins with the reaction of 2-(5-phenyltetrazol-2-yl)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylmorpholine and benzyl bromide to yield N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide.

Scientific Research Applications

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-2-(5-phenyltetrazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(15-18-9-5-6-10-19(18)26-11-13-29-14-12-26)20(28)16-27-23-21(22-24-27)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNESYRAQIXJEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N2CCOCC2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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